Diclofop

Overview

Description

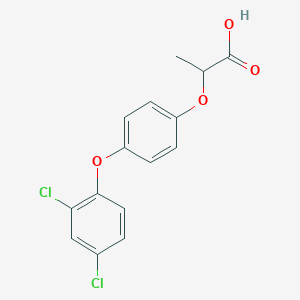

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by a phenoxypropionic acid structure that is para-substituted with an aryl group. This compound is widely used in agricultural chemistry, particularly as a herbicide to control broadleaf weeds.

Mechanism of Action

Diclofop is a herbicide used for post-emergence control of annual grasses . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on this compound’s action.

Target of Action

This compound primarily targets wild oat and foxtails in cereal crops . It acts as a selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is an enzyme that plays a crucial role in lipid biosynthesis and fatty acid metabolism in plants.

Mode of Action

This compound-methyl, the active form of this compound, interacts with its target ACCase by inhibiting its activity . This inhibition disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .

Biochemical Pathways

Upon absorption, this compound-methyl is rapidly demethylated to the herbicidally active metabolite this compound acid, which is then metabolized to ester and aryl-O-sugar conjugates . The ability of certain plants to detoxify the herbicide by aryl hydroxylation is a primary selective factor .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and a low risk of leaching to groundwater . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .

Result of Action

The result of this compound’s action is the effective control of targeted weeds. By inhibiting ACCase, this compound disrupts the normal metabolic processes in the plant, leading to the death of the targeted weeds .

Action Environment

Environmental factors such as temperature, light, relative humidity of air, and soil influence the availability of herbicides at the sites of uptake and translocation to the site of action . This compound is relatively volatile and may be persistent in aquatic systems under certain conditions . These factors can influence this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Diclofop interacts with ACCase, a key enzyme involved in fatty acid biosynthesis . The herbicide acts as a pro-herbicide where the active this compound acid attached to the methyl group helps the herbicide to be absorbed by plants, and is then rapidly de-esterified to release the active this compound acid .

Cellular Effects

This compound exerts its effects on various types of cells, particularly plant cells. It has been observed to affect the membrane potentials of wheat and oat coleoptiles . In oat, the membrane potential slowly depolarized to the diffusion potential following the application of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a specific proton ionophore that shuttles protons across the plasmalemma . This ionophoric activity is considered a likely candidate for the earliest herbicidal event exhibited by this compound .

Preparation Methods

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid can be synthesized through the esterification of 2,4-dichlorophenol with propanoic acid. The reaction typically occurs under alkaline conditions, with common catalysts including triethylamine or potassium carbonate . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid has several scientific research applications:

Chemistry: It is used as a model compound in studying the behavior of aryloxyphenoxypropionic acids.

Biology: Research on its effects on plant growth and development, particularly its role as a herbicide.

Medicine: Investigations into its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of herbicides and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid is unique among aryloxyphenoxypropionic acids due to its specific substitution pattern and high efficacy as a herbicide. Similar compounds include:

2-(2,4-Dichlorophenoxy)Propionic Acid: Another herbicide with a similar structure but different substitution pattern.

Diclofop Methyl: A methyl ester derivative used as a herbicide.

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a simpler structure

These compounds share similar modes of action but differ in their chemical properties and specific applications.

Biological Activity

Diclofop, specifically in its methyl ester form (this compound-methyl), is a widely used herbicide belonging to the aryloxyphenoxypropionate class. Its primary application is in the control of grass weeds in various crops. However, concerns regarding its biological activity and potential toxicity have emerged from multiple studies. This article reviews the biological activity of this compound, focusing on its cytotoxic, genotoxic, and biochemical effects.

This compound-methyl functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. However, its effects extend beyond plant systems, impacting animal and human health as well.

Cytotoxicity and Genotoxicity

Research indicates that this compound-methyl exhibits significant cytotoxic and genotoxic properties. A study conducted on NIH/3T3 mouse embryo fibroblast cells revealed that this compound-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . The compound was shown to cause DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, as evidenced by increased malondialdehyde (MDA) levels—a marker for lipid peroxidation—and elevated tail intensity in comet assays .

Table 1: Effects of this compound-Methyl on Cell Viability and DNA Damage

| Concentration (µM) | Cell Viability (%) | MDA Levels (ng/mL) | Tail Intensity (%) |

|---|---|---|---|

| 0 | 100 | 3.98 | 1.24 |

| 50 | 85.5 | 53.82 | 10.00 |

| 100 | 70.0 | 80.45 | 25.00 |

| 200 | 50.0 | 45.39 | 40.00 |

| 400 | 42.6 | ≥53.82 | ≥58.21 |

The increase in MDA levels indicates that this compound-methyl induces oxidative stress, contributing to its cytotoxic effects . Additionally, studies have reported significant DNA damage in lymphocytes and bone marrow cells exposed to this compound-methyl, including chromatid breaks and sister chromatid exchanges .

Biochemical Effects in Animal Studies

Animal studies have further elucidated the biochemical impacts of this compound-methyl exposure. In a study involving male albino rats treated with this compound-methyl (1 mg/kg), significant alterations in liver enzymes were observed compared to control groups . Specifically:

- Increased plasma alanine aminotransferase (ALT) : Indicative of liver damage.

- Elevated urea and creatinine levels : Suggestive of renal impairment.

- Altered oxidative stress biomarkers : MDA levels were significantly higher in treated groups, indicating enhanced lipid peroxidation.

Table 2: Biochemical Parameters Altered by this compound-Methyl Exposure

| Parameter | Control Group (Mean ± SE) | This compound-Methyl Group (Mean ± SE) |

|---|---|---|

| ALT (U/L) | 25 ± 2 | 45 ± 5* |

| Urea (mg/dL) | 30 ± 2 | 50 ± 4* |

| Creatinine (mg/dL) | 0.8 ± 0.1 | 1.5 ± 0.2* |

| MDA (ng/mL) | 5 ± 1 | 15 ± 3* |

*Significant differences at p < 0.01 compared to control.

Case Studies on Environmental Impact

Recent investigations have also highlighted the environmental implications of this compound-methyl usage, particularly concerning its persistence and bioaccumulation in aquatic ecosystems . A case study demonstrated that this compound-methyl can lead to significant toxicity in freshwater organisms, disrupting endocrine functions and leading to developmental abnormalities in aquatic life .

Properties

IUPAC Name |

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041859 | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-25-2 | |

| Record name | Diclofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]

A: Yes, this compound-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []

A: The initial visible symptoms of this compound-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, this compound-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []

ANone: this compound-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.

A: No, this compound-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of this compound-methyl against target weeds. [, , ]

A: The combination of this compound-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []

A: Interestingly, when applied to the roots of wild oat, this compound-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.

ANone: While computational studies on this compound-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.

A: The specific structural features of this compound-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]

A: Modifications to the this compound-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (this compound-methyl) is generally more active than the free acid form (this compound). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []

A: this compound-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]

A: this compound-methyl readily hydrolyzes to its active form, this compound, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []

A: Yes, this compound degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in this compound degradation as well. []

A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of this compound-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []

A: 2,4-D can reduce the movement of this compound-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]

A: this compound-methyl is rapidly metabolized in plants, primarily to its active acid form, this compound. [, , ] this compound is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]

A: this compound-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]

A: Resistance to this compound-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by this compound-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]

A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify this compound-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]

A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against this compound-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []

A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.